molecular formula C19H14F3N3O4 B4089229 4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4089229
M. Wt: 405.3 g/mol
InChI Key: YHICQFDKIJWRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and is involved in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. Inhibition of BTK activity by this compound leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in both biochemical and cellular assays. In addition, this compound has demonstrated selectivity for BTK over other kinases, reducing the potential for off-target effects. In preclinical studies, this compound has been well-tolerated and has shown favorable pharmacokinetic and pharmacodynamic properties.

Advantages and Limitations for Lab Experiments

4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for use in laboratory experiments. It has demonstrated potent and selective inhibitory activity against BTK, making it a valuable tool for studying the role of BTK in various cellular processes. In addition, this compound has shown favorable pharmacokinetic and pharmacodynamic properties, allowing for effective dosing in animal models. However, this compound has limitations in terms of its solubility and stability, which may impact its use in certain experimental settings.

Future Directions

There are several potential future directions for the development and use of 4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One area of focus is the potential use of this compound in combination with other targeted therapies for the treatment of B-cell malignancies. Another direction is the exploration of this compound in other disease settings, such as autoimmune disorders and inflammatory diseases. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound as a potential therapeutic agent.

Scientific Research Applications

4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells. In vivo studies have demonstrated that this compound effectively reduces tumor growth and prolongs survival in animal models of CLL and NHL.

Properties

IUPAC Name

4-(furan-2-ylmethylamino)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O4/c20-19(21,22)13-3-1-4-14(10-13)24-18(26)12-6-7-16(17(9-12)25(27)28)23-11-15-5-2-8-29-15/h1-10,23H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHICQFDKIJWRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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